Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate typically involves the reaction of 3,4-dioxo-3,4-dihydronaphthalene-1-amine with a substituted benzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles like amines.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological activities .
Scientific Research Applications
Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antitumoral agent.
Medicine: Investigated for its role in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate involves its interaction with cellular targets such as enzymes and receptors . The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species that induce oxidative stress in cells . This mechanism is particularly relevant in its antitumoral activity, where it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-((4-methyl-phenyl)amino)1,4-naphthoquinone
- 2-Chloro-3-((4-nitrophenyl)amino)1,4-naphthoquinone
- 2-Chloro-3-((3-nitrophenyl)amino)1,4-naphthoquinone
Uniqueness
Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other naphthoquinone derivatives .
Properties
CAS No. |
883801-78-3 |
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Molecular Formula |
C28H20N2O7 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
methyl 2-[[4-[2-[(3,4-dioxonaphthalen-1-yl)amino]phenyl]-2,4-dioxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C28H20N2O7/c1-37-28(36)19-11-5-7-13-21(19)30-27(35)25(33)15-23(31)18-10-4-6-12-20(18)29-22-14-24(32)26(34)17-9-3-2-8-16(17)22/h2-14,29H,15H2,1H3,(H,30,35) |
InChI Key |
JFFOWURHYJMMST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=O)CC(=O)C2=CC=CC=C2NC3=CC(=O)C(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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